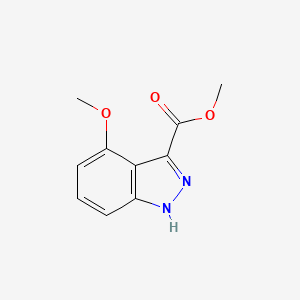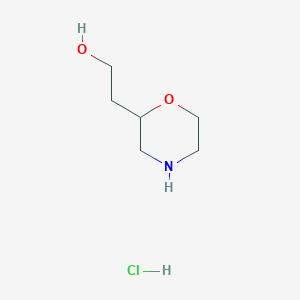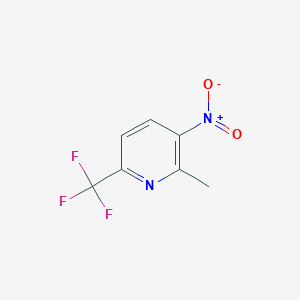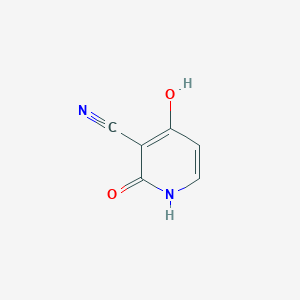![molecular formula C15H12ClF3N2 B1423925 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline CAS No. 1219967-13-1](/img/structure/B1423925.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
“1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline” is a chemical compound that contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . It’s a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of TFMP derivatives, including “1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline”, involves the use of fluorinated organic chemicals . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group (-CF3) and a chlorine atom (-Cl) .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions:
Tetrahydroquinolines, including 1,2,3,4-tetrahydroquinoline derivatives, can be synthesized through a one-pot process involving a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence. This process is significant in pharmaceutical chemistry due to the applications of pyridine derivatives as building blocks in natural product synthesis and as ligands in coordination chemistry (Yehia, Polborn, & Müller, 2002).
Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates facilitate the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This method is noted for its selectivity and yield, which are influenced by the electronic nature of the reactants (Lu & Shi, 2007).
The interaction of certain quinolines with sodium or potassium amides in liquid ammonia demonstrates a nucleophile addition on the pyridine ring, leading to the formation of quinoline-2-amines. This type of chemical interaction has implications for the synthesis of complex organic compounds (Gurskaya, Selivanova, & Shteingarts, 2012).
The preparation of 2,2-dimethyl-1,2-dihydroquinolines, a category related to tetrahydroquinolines, involves cyclization reactions that yield various substituted derivatives. These compounds' reactivity can be further explored for chlorination, epoxidation, and oxymercuration (Williamson & Ward, 2005).
Applications in Material Science:
- Certain tetrahydroquinoline derivatives, like those based on 1-phenyl-1,2,3,4-tetrahydroquinoline, have been explored as potential multifunctional emissive materials. These compounds exhibit notable fluorescence characteristics and molecular interactions in the excited state, making them suitable for applications in optoelectronic devices (Malinauskas et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been known to target spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is hypothesized to interact with its targets by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could lead to changes in the structure and function of these proteins, thereby affecting the growth and development of the target organisms .
Biochemical Pathways
Based on its proposed mode of action, it may affect pathways related to the structure and function of the cytoskeleton in oomycetes . The downstream effects of these changes could include alterations in cell shape, motility, and division .
Result of Action
Based on its proposed mode of action, it may lead to changes in the structure and function of the cytoskeleton in oomycetes, potentially affecting their growth and development .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2/c16-12-8-11(15(17,18)19)9-20-14(12)21-7-3-5-10-4-1-2-6-13(10)21/h1-2,4,6,8-9H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGLCZBJGPOCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide](/img/structure/B1423853.png)
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)
![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)

![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)
![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)

